(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
Description
(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol featuring a 3,5-bis(trifluoromethyl)phenyl substituent at the C1 position, with an amino group at C1 and a hydroxyl group at C2. This compound is synthesized via methods analogous to those described in J. Med. Chem. (2011), where a related positional isomer was prepared with an 86% yield . The 3,5-bis(trifluoromethyl)phenyl group confers strong electron-withdrawing properties, enhancing metabolic stability and binding affinity in medicinal chemistry contexts.
Properties
Molecular Formula |
C11H11F6NO |
|---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9+/m0/s1 |
InChI Key |
BAQGPDKPCBVIPT-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Preparation of (1S,2S)-2-Chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL: This intermediate can be synthesized by chlorinating 3,5-bis(trifluoromethyl)benzyl alcohol.
Amination Reaction: The chloro intermediate is then reacted with an appropriate amine to yield (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as an intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist. The trifluoromethyl groups enhance its binding affinity and stability, making it a valuable compound in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomer: (1S,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol
Structural Differences: The hydroxyl and amino groups are swapped (C1: hydroxyl; C2: amino) compared to the target compound. Synthesis: Synthesized via the same method as the target compound, yielding 86% as a white solid foam . Implications: The altered functional group positions may affect hydrogen-bonding interactions, solubility, and biological target engagement. For example, the hydroxyl group at C1 could influence steric hindrance or polarity differently in receptor binding.
| Property | Target Compound | Positional Isomer |
|---|---|---|
| Hydroxyl Position | C2 | C1 |
| Amino Position | C1 | C2 |
| Synthesis Yield | Not explicitly reported | 86% |
Stereoisomer: (1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol
Structural Differences: Diastereomer with (1R,2S) configuration versus the target compound’s (1S,2S) configuration. Properties: Same molecular formula (C₁₁H₁₁F₆NO) and weight (287.2) but distinct stereochemistry . Implications: Chirality critically impacts pharmacological activity. For instance, one diastereomer may exhibit higher affinity for a target enzyme or receptor, while the other could be inactive or toxic.
Thiourea Derivative: N,N′-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea]
Structural Differences: Incorporates thiourea moieties and a diphenyl-ethanediyl linker, resulting in a larger structure (MW: 754.65) . Applications: Thiourea groups are known for hydrogen-bonding catalysis or supramolecular chemistry. The high price (¥28,400/100 mg) reflects its specialized use .
| Property | Target Compound | Thiourea Derivative |
|---|---|---|
| Molecular Weight | 287.2 | 754.65 |
| Functional Groups | Amino, hydroxyl | Thiourea, diphenyl linker |
| Price (100 mg) | Not reported | ¥28,400 |
Halogen-Substituted Analog: (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
Structural Differences: Replaces 3,5-bis(trifluoromethyl)phenyl with 2-chloro-6-fluorophenyl (C₉H₁₁ClFNO; MW: 215.64) . Implications: Chloro and fluoro substituents are less electron-withdrawing than CF₃, reducing lipophilicity and metabolic stability. This analog may exhibit altered pharmacokinetics or target selectivity in drug design.
| Property | Target Compound | Chloro-Fluoro Analog |
|---|---|---|
| Substituents | 3,5-bis(CF₃)phenyl | 2-chloro-6-fluorophenyl |
| Molecular Weight | 287.2 | 215.64 |
| Electronic Effects | Strongly electron-withdrawing | Moderately electron-withdrawing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
